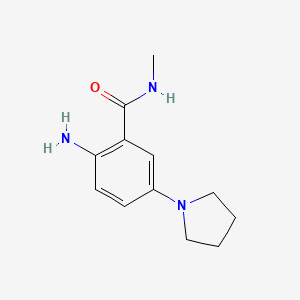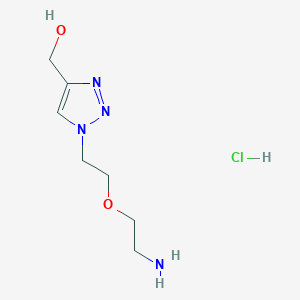![molecular formula C10H14N6 B1382100 1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine CAS No. 1697650-55-7](/img/structure/B1382100.png)
1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine
Descripción general
Descripción
The compound “1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their structural similarities with purines . They have been proposed as possible surrogates of the purine ring . Depending on the choice of substituents, the triazolo[1,5-a]pyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of sitagliptin, a drug used for the treatment of diabetes, involves the use of a triazolopiperazine moiety . The final product was obtained with a 52% yield over eight consecutive synthesis steps .Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present on the ring. For example, docking analysis of similar compounds indicated that besides the typical interactions of most selective c-Met inhibitors, the intramolecular halogen bond and additional hydrogen bond interactions with kinase are beneficial to the binding .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines depend on the specific substituents present on the ring. For example, a similar compound was reported as a white powdery solid with a melting point of 151–152 °C .Aplicaciones Científicas De Investigación
Adenosine Receptor Antagonism
The compound 1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine has been explored in the field of adenosine receptor antagonism. In one study, a piperazine-derived [1,2,4]triazolo[1,5-a]pyrazine was synthesized and found to show moderate binding affinity and selectivity for the adenosine A2a receptor over the A1 receptor, indicating its potential in receptor-targeted therapeutics (Peng et al., 2005). Furthermore, another derivative, 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine, demonstrated potent inhibitory potency towards the histamine H4 receptor (H4R), suggesting its application in treating allergies. However, genotoxicity concerns were raised, highlighting the compound's potential to form reactive intermediates such as glyoxal, leading to mutagenicity (Gunduz et al., 2018).
Anti-Diabetic Potentials
A series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. The synthesized compounds showed strong inhibition potential, along with excellent antioxidant and insulinotropic activities, indicating their promise as anti-diabetic agents (Bindu et al., 2019).
Antimicrobial Properties
A study synthesized new piperazine and triazolo-pyrazine derivatives and evaluated their antimicrobial activity. The synthesized compounds displayed promising growth inhibition against various bacterial and fungal strains, indicating their potential as antimicrobial agents. Moreover, molecular docking studies suggested these compounds as prospective candidates for developing more potent antimicrobials (Patil et al., 2021).
Exploration in Neurological Disorders
The compound was also explored as a part of a piperazine series of [1,2,4]triazolo[1,5-a]triazine derivatives, showing promise as an adenosine A2a receptor antagonist with good oral bioavailability and efficacy in rodent models of Parkinson's disease (Vu et al., 2004).
Mecanismo De Acción
Target of Action
The primary target of 1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
This compound interacts with its target, NAMPT, to enhance its activity . This interaction results in an increase in the production of NAD+, a crucial coenzyme in various biological processes .
Biochemical Pathways
The compound primarily affects the NAD+ salvage pathway by activating NAMPT . This leads to an increase in the production of NAD+, which plays a key role in various biological processes including metabolism and aging .
Pharmacokinetics
It’s known that the compound’s lipophilicity was modulated to resolve the issue of cyp direct inhibition (di), which resulted in potent nampt activity accompanied with attenuated cyp di towards multiple cyp isoforms .
Result of Action
The activation of NAMPT by this compound leads to an increase in the production of NAD+. This can have various molecular and cellular effects, depending on the specific biological processes that are influenced by NAD+ .
Safety and Hazards
The safety and hazards associated with 1,2,4-triazolo[1,5-a]pyrimidines depend on the specific compound and its biological activity. For example, while some compounds in this class have been proposed for the treatment of diseases such as cancer , others have been associated with challenges that limit their utilization .
Direcciones Futuras
The future directions for the development of 1,2,4-triazolo[1,5-a]pyrimidines are promising. These compounds have found numerous applications in medicinal chemistry . Their versatility and the possibility of structural modifications suggest that they could be further optimized for improved potency, selectivity, and pharmacokinetic properties .
Propiedades
IUPAC Name |
2-methyl-5-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-8-13-9-6-12-7-10(16(9)14-8)15-4-2-11-3-5-15/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGBGYJFYPWJEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CN=CC2=N1)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Benzylimidazo[4,5-c]pyridin-4-amine](/img/structure/B1382026.png)




![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382036.png)



